molecular formula C20H25N3O2 B5375176 [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone

[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone

Cat. No. B5375176
M. Wt: 339.4 g/mol
InChI Key: QMIIRBDSGGIHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone, also known as EPM, is a small molecule that has gained attention in scientific research due to its potential therapeutic benefits. EPM is a piperidine derivative and is classified as a non-opioid analgesic.

Mechanism of Action

The exact mechanism of action of [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone is not fully understood, but it is believed to act on multiple targets in the central nervous system. [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone has been shown to interact with the sigma-1 receptor, which is involved in the regulation of pain, mood, and addiction. [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone also interacts with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of memory and learning.
Biochemical and Physiological Effects:
[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone has been shown to have a variety of biochemical and physiological effects. In animal models, [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone has been shown to reduce pain sensitivity, decrease drug-seeking behavior, and improve cognitive function. [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone in lab experiments is its potential therapeutic benefits in various fields of research. [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone has been shown to have analgesic, neuroprotective, and anti-addictive effects, making it a promising candidate for further study. However, one limitation of using [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone in lab experiments is its complex synthesis method, which requires specialized equipment and skilled chemists.

Future Directions

There are several future directions for research on [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone. One area of interest is the development of more efficient synthesis methods for [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone. Another area of interest is the investigation of [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone's potential therapeutic benefits in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone and its potential interactions with other drugs.

Synthesis Methods

The synthesis of [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone involves several steps, starting with the reaction of 2-methoxybenzaldehyde with 2-ethyl-6-methyl-4-hydroxypyrimidine to form 1-(2-ethyl-6-methylpyrimidin-4-yl)-2-methoxyphenyl)methanone. This intermediate is then reacted with piperidine-3-carboxylic acid to form [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone. The synthesis of [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone is a multi-step process that requires skilled chemists and specialized equipment.

Scientific Research Applications

[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone has been studied for its potential therapeutic benefits in various fields of research. In the field of pain management, [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone has been shown to have analgesic effects in animal models of acute and chronic pain. [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone has also been studied for its potential use in treating drug addiction and withdrawal symptoms. In addition, [1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl](2-methoxyphenyl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-3-yl]-(2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-4-18-21-14(2)12-19(22-18)23-11-7-8-15(13-23)20(24)16-9-5-6-10-17(16)25-3/h5-6,9-10,12,15H,4,7-8,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIIRBDSGGIHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)N2CCCC(C2)C(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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